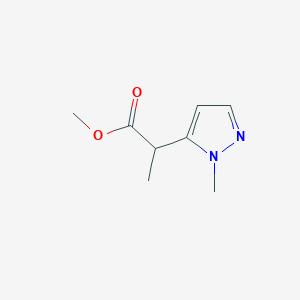

methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 2-(2-methylpyrazol-3-yl)propanoate |

InChI |

InChI=1S/C8H12N2O2/c1-6(8(11)12-3)7-4-5-9-10(7)2/h4-6H,1-3H3 |

InChI Key |

RIMGZVHRBUHXSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=NN1C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation and Methylation

A common approach begins with the preparation of 1-methylpyrazole derivatives through condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated esters, followed by methylation at the nitrogen atom.

Condensation/Cyclization : An α,β-unsaturated ester is reacted with methylhydrazine under catalysis to form the pyrazole ring via cyclization. This step is often carried out at low temperatures followed by warming to complete the reaction and facilitate ring closure.

Methylation : The N1-methyl group is introduced either by using methylhydrazine as a starting reagent or by methylation of the pyrazole nitrogen post-ring formation using methylating agents such as methyl iodide or dimethyl sulfate.

Data Table Summarizing Key Preparation Methods

| Step | Reagents/Conditions | Description | Advantages | Limitations |

|---|---|---|---|---|

| Condensation/Cyclization | α,β-unsaturated ester + methylhydrazine, catalyst, low temp → warm | Forms pyrazole ring with N1-methyl substitution | High selectivity, mild conditions | Requires careful temperature control |

| Methylation | Methyl iodide or dimethyl sulfate, base | Introduces N1-methyl group post-cyclization | Straightforward, well-known reagents | Toxic methylating agents |

| Esterification | 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid + methanol, acid catalyst | Forms methyl ester side chain | Simple, high yield | Requires acid handling, possible side reactions |

| Cyclization with Lawesson’s reagent | Hydrazine intermediate + Lawesson’s reagent | Alternative cyclization avoiding toxic solvents | Industrially viable, less toxic | Requires specialized reagent |

| Purification | High vacuum distillation, column chromatography | Purifies final product | High purity | Energy and solvent intensive |

Research Findings and Industrial Considerations

- The use of Lawesson’s reagent for cyclization is a significant advancement, reducing the use of toxic solvents and improving environmental and safety profiles for industrial synthesis.

- Traditional cyclization agents like phosphorus oxychloride and solvents like pyridine, while effective, pose challenges in scale-up due to toxicity and waste disposal.

- Purification steps involving column chromatography and vacuum distillation, although effective, are costly and energy-intensive; thus, process optimization focuses on minimizing these steps.

- Yield improvements and purity enhancements are achieved by optimizing reaction temperatures, solvent systems, and reagent stoichiometries.

- The choice of protecting groups and their removal is crucial in multi-step syntheses to ensure high overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate is an organic compound featuring a propanoate group attached to a methyl-substituted pyrazole ring. It has a molecular formula of and a five-membered aromatic ring containing two nitrogen atoms. The methyl group at the 1-position of the pyrazole ring gives it unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry and agricultural science because of its versatile reactivity and biological significance.

Scientific Research Applications

This compound is a building block in synthesizing more complex molecules and is studied for potential therapeutic applications. Research indicates that it exhibits notable biological activities, including anti-inflammatory and analgesic properties. Compounds containing pyrazole rings are often investigated for their antimicrobial and antifungal activities, which may extend to this compound as well. It can modulate various biochemical pathways through its interaction with specific molecular targets, such as enzymes or receptors, leading to significant biological effects.

Use as a Building Block

- Synthesis of Complex Molecules this compound serves as an intermediate in the synthesis of more complex molecules.

- Reagents Common reagents used in reactions involving this compound include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Medicinal Chemistry

- Bioactivity Enhancement The introduction of fluorine into compounds can enhance their bioactivity and metabolic stability, making them more effective as drugs . Fluorinated compounds constitute a significant percentage of small-molecule drugs, with an increasing trend in the pharmaceutical market .

- Drug Development Fluorination can block unwanted metabolism and improve drug potency, as seen in the development of ezetimibe, a cholesterol absorption inhibitor .

- Anti-inflammatory and Analgesic Properties this compound has been studied for its potential anti-inflammatory and analgesic properties.

- Antimicrobial and Antifungal Activities Pyrazole-containing compounds are often investigated for their antimicrobial and antifungal activities.

Agricultural Science

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table compares methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate with analogous compounds from the evidence:

Key Observations

Pyrazole Derivatives vs. Tetrazole Analogues The tetrazole-containing compound (6d) exhibits a higher molecular weight (369.41 vs. 168.19) and melting point (173.1°C) compared to the target compound. This is attributed to the tetrazole ring’s polarity and hydrogen-bonding capacity, which enhance crystalline stability .

Bulky substituents, such as the piperidine-amide group in , reduce solubility in non-polar solvents but enhance binding affinity in biological systems.

Synthetic Approaches Compounds 6d and 7a were synthesized using malononitrile or ethyl cyanoacetate as key reagents, suggesting that similar methods (e.g., nucleophilic acyl substitution) could apply to the target compound .

Hydrogen Bonding and Solubility

The pyrazole ring in the target compound can act as a hydrogen-bond acceptor via its nitrogen atoms, while the ester group serves as a weak acceptor. This contrasts with compounds like 6d, where the tetrazole and nitrile groups create stronger hydrogen-bonding networks, leading to higher melting points . The absence of amino or hydroxyl groups in the target compound limits its aqueous solubility compared to analogs with polar substituents.

Biological Activity

Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate is an organic compound notable for its unique structural features, including a propanoate group attached to a methyl-substituted pyrazole ring. Its molecular formula is , and it has garnered interest in medicinal chemistry and agricultural science due to its potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and antifungal properties .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may act as an inhibitor or activator of various enzymatic pathways, leading to a range of biological effects .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. It has been studied for its ability to modulate inflammatory responses, potentially making it a candidate for treating conditions characterized by excessive inflammation .

Antimicrobial and Antifungal Activities

Compounds containing pyrazole rings are often investigated for their antimicrobial and antifungal activities. This compound may exhibit similar properties, contributing to its potential applications in treating infections caused by bacteria and fungi .

Structure-Activity Relationship (SAR)

The unique substitution pattern on the pyrazole ring influences both the chemical reactivity and biological activity of this compound. Comparative studies with other pyrazole derivatives have shown that variations in substitution can lead to significant differences in biological efficacy .

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate | Pyrazole derivative | Exhibits different biological activities |

| Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate | Nitro-substituted pyrazole | Enhanced reactivity due to nitro group |

| Methyl 2-(1-methyl-3H-pyrazol-4-yl)propanoate | Methyl-substituted pyrazole | Different electronic properties affecting reactivity |

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered at varying doses, and results indicated a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity Assessment

In another study assessing antimicrobial activity, this compound was tested against several bacterial strains. The compound demonstrated effective inhibition of bacterial growth at concentrations lower than those observed for standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic: What are the standard synthetic routes for methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1,3-dione with phenylhydrazine in ethanol and glacial acetic acid yields pyrazole derivatives (45% yield after recrystallization) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetic acid), and reflux duration (e.g., 7 hours in ). Purity is enhanced via silica gel column chromatography and recrystallization .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography confirms dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl in ) and hydrogen-bonding networks (O–H···N interactions, Table 1 in ).

- NMR/FTIR identifies functional groups: ester carbonyl (~1700 cm⁻¹), pyrazole C–N stretching (~1500 cm⁻¹), and methoxy protons (δ 3.8–4.0 ppm in ¹H NMR).

- HPLC with UV detection monitors purity (>97% in ).

Advanced: How can researchers resolve contradictions in synthetic yields or purity across studies?

Discrepancies arise from varying reaction conditions (e.g., solvent, catalyst). For example, reports 45% yield using ethanol/acetic acid, while other methods (e.g., microwave-assisted synthesis in ) may improve efficiency. Systematic comparison via Design of Experiments (DoE) can isolate critical variables. Purity conflicts are addressed by cross-validating HPLC methods (e.g., C18 columns, acetonitrile/water gradients) and elemental analysis .

Advanced: What mechanistic insights guide the compound’s reactivity in nucleophilic or electrophilic reactions?

The pyrazole ring’s electron-rich N-atoms participate in coordination chemistry (e.g., metal complexes in ) and electrophilic substitution. The ester group undergoes hydrolysis to carboxylic acid under basic conditions. Computational studies (DFT) predict regioselectivity in substitutions, validated by LC-MS monitoring of reaction intermediates .

Basic: What safety and environmental precautions are essential during handling?

- Personal protective equipment (PPE): Gloves, goggles, and lab coats.

- Spill management: Absorb with inert material (e.g., vermiculite), avoid drains, and dispose via licensed facilities .

- Storage: Inert atmosphere (N₂/Ar) at 2–8°C to prevent ester hydrolysis .

Advanced: How can computational modeling predict biological activity or metabolic stability?

- Docking studies (AutoDock, Schrödinger) assess interactions with biological targets (e.g., enzymes in ).

- ADMET prediction (SwissADME) evaluates metabolic pathways, highlighting susceptibility to esterase-mediated hydrolysis.

- QSAR models correlate substituent effects (e.g., methoxy vs. nitro groups) with activity, as seen in pyrazole-based pharmacophores .

Basic: What structural features are confirmed by crystallography, and how do they influence reactivity?

X-ray data ( ) reveal non-planar geometry due to steric hindrance between the methyl group and aromatic rings. The O–H···N hydrogen bond stabilizes the crystal lattice and may influence solubility. Dihedral angles >45° (e.g., 51.68° with hydroxyphenyl) suggest limited conjugation, reducing electrophilicity at the ester moiety .

Advanced: How to design assays for evaluating metabolic stability in pharmacological studies?

- In vitro microsomal assays: Incubate with liver microsomes (human/rat), monitor ester hydrolysis via LC-MS/MS.

- Isotope labeling: Use deuterated methyl groups to trace metabolic pathways.

- CYP450 inhibition screening: Fluorescent probes (e.g., Vivid® assays) identify enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.